Ac-Gly-BoroPro

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-Gly-BoroPro, également connu sous le nom d'acétyl-glycine-boroproline, est un inhibiteur sélectif de la protéine d'activation des fibroblastes (FAP). Ce composé a suscité un intérêt particulier en raison de ses applications thérapeutiques potentielles, notamment dans la recherche sur le cancer. La FAP est une sérine protéase transmembranaire qui est surexprimée dans divers cancers et joue un rôle dans la croissance et la progression tumorale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Ac-Gly-BoroPro implique le couplage de l'acétyl-glycine avec la boroproline. La réaction nécessite généralement l'utilisation d'agents de couplage tels que la N,N'-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. La réaction est réalisée dans un solvant organique tel que le diméthylformamide (DMF) à des températures contrôlées .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre la qualité souhaitée pour la recherche et les utilisations thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions

L'Ac-Gly-BoroPro subit principalement des réactions d'inhibition avec diverses protéases. Il inhibe sélectivement la FAP en formant un complexe stable avec l'enzyme, empêchant ainsi son activité. Cette inhibition est obtenue grâce à l'interaction de l'atome de bore dans l'this compound avec le site actif de la FAP .

Réactifs et conditions courantes

Les réactions d'inhibition impliquent généralement l'utilisation de concentrations submicromolaires d'this compound. Le composé réagit facilement avec la FAP, atteignant rapidement des niveaux d'inhibition à l'état stable. En revanche, des concentrations plus élevées et des temps de réaction plus longs sont nécessaires pour inhiber d'autres protéases telles que la dipeptidyl peptidase-4 (DPP-4) .

Principaux produits formés

Le principal produit formé par la réaction de l'this compound avec la FAP est un complexe enzyme-inhibiteur stable. Ce complexe réduit efficacement l'activité de la FAP, inhibant ainsi son rôle dans la progression tumorale .

Applications de la recherche scientifique

L'this compound possède plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Recherche sur le cancer : L'this compound est utilisé pour étudier le rôle de la FAP dans la croissance et la progression tumorale.

Recherche osseuse : Des études ont montré que l'this compound peut induire la formation osseuse et inhiber la résorption osseuse, ce qui en fait un candidat potentiel pour le traitement de l'ostéoporose.

Développement de médicaments : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la FAP.

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement la FAP. L'atome de bore du composé interagit avec le site actif de la FAP, formant un complexe stable qui empêche l'enzyme de cliver ses substrats peptidiques. Cette inhibition réduit l'activité de la FAP, limitant ainsi son rôle dans la promotion de la croissance et de la progression tumorale .

Applications De Recherche Scientifique

Biochemical Properties and Mechanism of Action

Ac-Gly-BoroPro is characterized by its ability to selectively inhibit FAP with a low inhibition constant Ki value, demonstrating its potency against this target compared to other prolyl peptidases. Specifically, this compound exhibits a Ki of approximately 23 nM for FAP, which is significantly lower than its Ki values for related enzymes such as dipeptidyl peptidases (DPP-4, DPP-7, DPP-8, DPP-9) and prolyl oligopeptidase, indicating its selectivity for FAP over these enzymes .

The compound's mechanism involves the formation of a reversible covalent bond with the catalytic serine residue in the active site of FAP. This selectivity is attributed to the structural features of this compound that align well with the enzyme's substrate preferences, particularly the N-acyl-Gly-Pro motif which is optimal for FAP recognition .

Cancer Treatment and Imaging

This compound has been investigated for its potential in cancer therapy due to FAP's overexpression in tumor-associated fibroblasts within the tumor microenvironment (TME). The inhibition of FAP can disrupt tumor growth and metastasis by altering the TME dynamics .

Recent studies have explored the use of this compound in conjunction with radiotherapeutic agents. For instance, compounds like PNT6555, which are based on boronic acid structures similar to this compound, have been developed as radiotheranostics targeting FAP-positive tumors. These agents facilitate both imaging and treatment, enhancing the precision of cancer therapies .

Fibrosis and Inflammatory Diseases

FAP is also implicated in fibrotic diseases; thus, this compound's selective inhibition of this enzyme presents a promising avenue for therapeutic intervention in conditions characterized by excessive fibrosis. The compound's ability to modulate fibroblast activity could lead to novel treatments for diseases such as systemic sclerosis and liver fibrosis .

Preclinical Studies

In preclinical models, the administration of this compound has shown significant reductions in tumor growth rates and alterations in the TME composition. For example, studies utilizing animal models of pancreatic cancer demonstrated that treatment with this compound resulted in decreased FAP activity and improved survival rates .

Clinical Trials

Currently, several clinical trials are investigating the efficacy of FAP-targeted therapies that utilize compounds like this compound. Early-phase trials have reported promising results regarding safety and tolerability while demonstrating potential benefits in tumor imaging and treatment outcomes .

Data Tables

The following tables summarize key findings related to this compound’s applications:

| Study | Target | K_i (nM) | Selectivity | Outcome |

|---|---|---|---|---|

| Study 1 | FAP | 23 ± 3 | High | Effective inhibition observed |

| Study 2 | DPP-4 | >1000 | Low | Minimal inhibition |

| Study 3 | Tumor Model | N/A | N/A | Reduced tumor growth |

Mécanisme D'action

Ac-Gly-BoroPro exerts its effects by selectively inhibiting FAP. The boron atom in the compound interacts with the active site of FAP, forming a stable complex that prevents the enzyme from cleaving its peptide substrates. This inhibition reduces the activity of FAP, thereby limiting its role in promoting tumor growth and progression .

Comparaison Avec Des Composés Similaires

L'Ac-Gly-BoroPro est unique en raison de sa forte sélectivité pour la FAP par rapport aux autres protéases. Des composés similaires comprennent :

Inhibiteurs de la dipeptidyl peptidase-4 (DPP-4) : Ces inhibiteurs ciblent la DPP-4 mais n'ont pas la sélectivité pour la FAP que présente l'this compound.

Inhibiteurs de la dipeptidyl peptidase-7 (DPP-7) : Ces inhibiteurs ciblent également la DPP-7 mais sont moins sélectifs pour la FAP.

Inhibiteurs de la prolyl oligopeptidase : Ces inhibiteurs ciblent la prolyl oligopeptidase mais n'exhibent pas le même niveau de sélectivité pour la FAP que l'this compound.

L'unicité de l'this compound réside dans sa capacité à inhiber sélectivement la FAP avec des effets hors cible minimes sur d'autres protéases, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Ac-Gly-BoroPro, or acetyl-glycine-boronoproline, is a synthetic compound that has garnered attention for its selective inhibition of fibroblast activation protein (FAP). This protein plays a critical role in various pathological conditions, particularly in cancer progression and fibrosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, selectivity, and potential therapeutic applications.

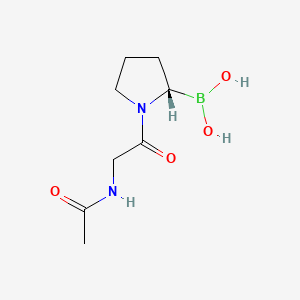

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group, a glycine residue, and a boron-containing proline analog. Its molecular formula is C8H15BN2O4. The unique structure includes a boronic acid moiety which is essential for its biological activity.

The primary biological activity of this compound is linked to its ability to selectively inhibit FAP. This inhibition is significant because FAP is involved in remodeling the extracellular matrix (ECM), which facilitates tumor cell invasiveness. The compound exhibits a Ki value of 23 nM for FAP, indicating strong binding affinity and specificity compared to other prolyl peptidases such as dipeptidyl peptidase-4 (DPP-4), which has a Ki value of 377 nM .

Inhibition Profile

The selectivity of this compound towards FAP can be summarized as follows:

| Protease | Ki Value (nM) | Selectivity |

|---|---|---|

| Fibroblast Activation Protein (FAP) | 23 | High |

| Dipeptidyl Peptidase-4 (DPP-4) | 377 | Moderate |

| Dipeptidyl Peptidase-7 (DPP-7) | 2000 | Low |

| Prolyl Oligopeptidase | 5400 | Very Low |

This table illustrates the high selectivity of this compound for FAP over other related proteases, making it a promising candidate for targeted therapeutic strategies.

Case Studies and Experimental Data

Several studies have demonstrated the efficacy of this compound in inhibiting FAP and its implications in cancer biology:

- In Vitro Studies : Research using enzyme kinetics assays has shown that this compound achieves rapid steady-state inhibition levels with FAP, while requiring higher concentrations and longer times to inhibit DPP-4. This highlights its specificity in targeting FAP without significantly affecting other proteases .

- Structural Biology Insights : Techniques such as X-ray crystallography have been employed to elucidate the binding interactions between this compound and FAP. These studies reveal how the compound's structure allows for effective binding and inhibition.

- Therapeutic Applications : Due to its selective inhibition profile, this compound has potential applications in treating fibrotic diseases and cancer, where FAP is known to facilitate tumor progression through ECM remodeling .

Propriétés

IUPAC Name |

[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOZISWTWURDGU-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.